molecular formula C5HCl2F2N B8237766 3,4-Dichloro-2,6-difluoropyridine CAS No. 52208-53-4

3,4-Dichloro-2,6-difluoropyridine

Cat. No.: B8237766
CAS No.: 52208-53-4
M. Wt: 183.97 g/mol
InChI Key: CGQQJYGXEIQLGE-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,6-difluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F2N . This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions often require anhydrous conditions to prevent side reactions and ensure high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques and catalysts can further optimize the yield and purity of the compound .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2,6-difluoropyridine is primarily related to its ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of electron-withdrawing halogen atoms enhances its binding affinity to specific molecular targets, such as enzymes and receptors . These interactions can modulate the activity of the targets, leading to various biological effects .

Properties

IUPAC Name

3,4-dichloro-2,6-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F2N/c6-2-1-3(8)10-5(9)4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQQJYGXEIQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741638
Record name 3,4-Dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52208-53-4
Record name 3,4-Dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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